![molecular formula C24H32N4O9 B14752971 2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol CAS No. 4746-18-3](/img/structure/B14752971.png)
2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol is a complex organic compound characterized by multiple hydroxyl groups and phenylhydrazinylidene moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol typically involves multi-step organic reactions. The process begins with the preparation of the hexose backbone, followed by the introduction of hydroxyl groups and phenylhydrazinylidene moieties. Common reagents used in these reactions include hydrazine derivatives, protecting groups for hydroxyl functionalities, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The scalability of the synthesis process is crucial for its application in various industries.
化学反応の分析
Types of Reactions
2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The phenylhydrazinylidene moieties can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups results in the formation of aldehydes or ketones, while reduction of the phenylhydrazinylidene moieties yields amines.
科学的研究の応用
2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential due to its unique chemical properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol involves its interaction with specific molecular targets. The hydroxyl groups and phenylhydrazinylidene moieties play a crucial role in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 2-(hydroxymethyl)-3-[(1E,3E,5E)-1,3,5-undecatrien-1-yl]-1,4-benzenediol
- Hydroxymethyl-functionalized compounds
Uniqueness
2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol is unique due to its combination of hydroxyl groups and phenylhydrazinylidene moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
4746-18-3 |
|---|---|
分子式 |
C24H32N4O9 |
分子量 |
520.5 g/mol |
IUPAC名 |
2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C24H32N4O9/c29-12-18-21(33)22(34)23(35)24(37-18)36-13-17(30)20(32)19(31)16(28-27-15-9-5-2-6-10-15)11-25-26-14-7-3-1-4-8-14/h1-11,17-24,26-27,29-35H,12-13H2/b25-11+,28-16+ |
InChIキー |
WLANDTMKELMBJW-DMYHQRBDSA-N |
異性体SMILES |
C1=CC=C(C=C1)N/N=C/C(=N\NC2=CC=CC=C2)/C(C(C(COC3C(C(C(C(O3)CO)O)O)O)O)O)O |
正規SMILES |
C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(C(COC3C(C(C(C(O3)CO)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


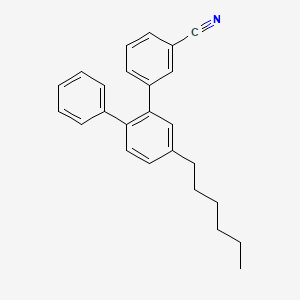
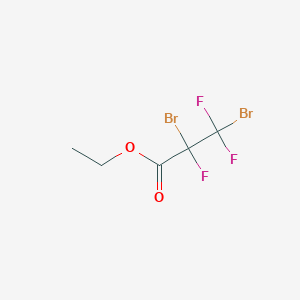
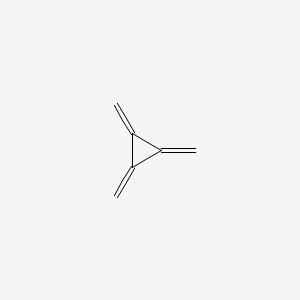
![4-[[4-methyl-4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-4-ium-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide;iodide](/img/structure/B14752910.png)
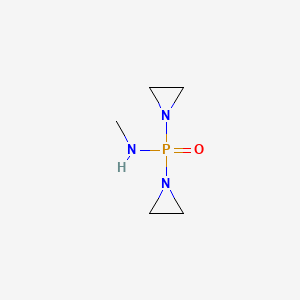

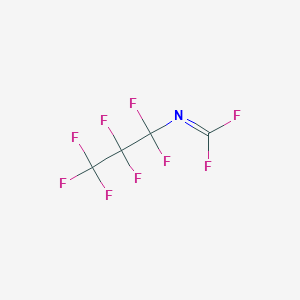
![2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol](/img/structure/B14752944.png)
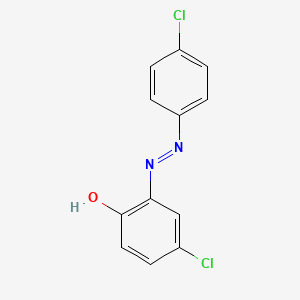
![[(1R,2R,4S,5S,6R,9S,11S,13R,15R)-2,5,7,9,11-pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl] benzoate](/img/structure/B14752952.png)
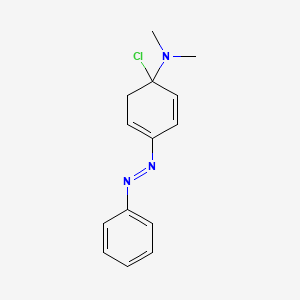
![2-[(Methylamino)methylidene]-3-oxo-N-phenylbutanethioamide](/img/structure/B14752958.png)
![1-(2,4-Dinitrophenyl)-2-[(3-fluorophenyl)(naphthalen-1-yl)methylidene]hydrazine](/img/structure/B14752962.png)

